molecular formula C14H22ClNO B1441766 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-40-2

3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441766
M. Wt: 255.78 g/mol
InChI Key: PRDBPNLDDPHHLZ-UHFFFAOYSA-N
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Description

3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as IPMPH, is a complex organic compound. It has gained significant attention in scientific research in recent years. The CAS Number of this compound is 1449117-55-8 .


Molecular Structure Analysis

The molecular formula of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is C13H20ClNO . The InChI Code is 1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is 241.76 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrrolidines Synthesis : Pyrrolidines, due to their biological effects, are significant in medicine and industry, such as dyes or agrochemicals. A study demonstrated the synthesis of pyrrolidines via [3+2] cycloaddition, showing potential for analogical applications with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

  • Antimicrobial Properties : Pyrrolidine derivatives of monoterpenes have been synthesized and found to exhibit activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans, underscoring the importance of pyrrolidine derivatives in developing new antimicrobial agents (Masila et al., 2020).

  • Chemical Transformations : N-substituted 4-methyl-2-pyrrolidinones undergoing transformation with alkaline methoxide to yield methoxylated or dimethoxylated pyrrolin-2-ones under mild conditions, indicating useful pathways for creating compounds with potential agrochemical or medicinal applications (Bellesia et al., 2001).

  • Cycloaddition for Substituted Pyridines : An organocatalyzed formal (3+3) cycloaddition reaction offers a practical method for synthesizing substituted pyridines from enamines and enal/ynal/enone substrates. This process is important for producing materials like sotorasib, highlighting the role of pyrrolidine hydrochloride in catalysis (Dai et al., 2022).

Chemical Properties and Analysis

  • Spectral and Structural Analysis : Studies on spiro[pyrrolidine-2,3′-oxindoles] provided insights into their NMR, ESI mass spectral characteristics, and single-crystal X-ray structural analysis, laying a foundation for understanding the chemical properties and potential applications of these compounds (Laihia et al., 2006).

Safety And Hazards

The safety information available indicates that 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride are not mentioned in the sources I found, pyrrolidine derivatives are recognized for their promising biological effects and continue to be utilized in drug research and development . This suggests that further exploration of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride and related compounds could yield valuable insights and potential therapeutic applications.

properties

IUPAC Name

3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12;/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBPNLDDPHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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